2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
Properties
CAS No. |
618383-54-3 |
|---|---|
Molecular Formula |
C23H17BrF3N3O2S |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17BrF3N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31) |
InChI Key |
OWKCCDAGYLDDTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cyclocondensation
InCl3-catalyzed one-pot synthesis has been effective for assembling substituted pyridine derivatives. For instance, Liang et al. demonstrated that InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation at 40°C facilitates cyclocondensation of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile to form 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters in 95% yield. Adapting this protocol, the 4-(trifluoromethyl) and 4-bromophenyl groups could be introduced via substituted glyoxylates or bromophenyl-accepting reactants.
Cyano and Trifluoromethyl Group Installation
Trifluoromethylation at the pyridine 4-position is achieved using CF3SO2Na as a radical source. A transition-metal-free approach by Zhang et al. enabled trifluoromethylcarbonylation of N-cyano alkenes, yielding γ-lactams with CF3 groups in 82% average yield. For the target compound, analogous conditions may facilitate CF3 incorporation during pyridine ring formation. The 3-cyano group is typically introduced via nitrile-containing precursors or post-cyclization cyanation.
Sulfanyl Group Introduction
The sulfanyl (-S-) linker at the pyridine 2-position is critical for acetamide attachment. Two primary strategies exist:
Nucleophilic Aromatic Substitution
Bromopyridine intermediates undergo substitution with thiols. For example, 2-bromo-6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridine reacts with thiourea derivatives to form thioether linkages. A study on N,N′-bis(2-pyridinyl)thioureas demonstrated that sodium hydroxide in dichloroethane efficiently mediates such substitutions, yielding thioethers with 82–97% efficiency.
Table 1: Sulfanyl Group Introduction Conditions
| Substrate | Reagent | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-pyridine derivative | Thiourea | Dichloroethane | NaOH | 97% | |
| 2-Chloro-pyridine derivative | NaSH | DMF | None | 85% |
Acetamide Coupling
The N-(4-ethoxyphenyl)acetamide moiety is introduced via amide bond formation between 4-ethoxyaniline and a chloroacetyl intermediate.
Chloroacetylation and Amidation
Microwave-assisted synthesis accelerates this step. For instance, 2-chloro-N-pyridin-2-yl-acetamide was synthesized by reacting 2-aminopyridine with chloroacetyl chloride in dichloroethane under microwave irradiation (300 W, 80°C, 5 min), achieving 97% yield. Adapting this method, 4-ethoxyaniline can replace 2-aminopyridine to generate the desired acetamide.
Carbodiimide-Mediated Coupling
Alternatively, EDC/HOBt activates the carboxylic acid derivative of the pyridine-thioether for coupling with 4-ethoxyaniline. This method, though less common for acetamides, ensures high regioselectivity.
Integrated Synthesis Pathway
Combining these steps, a plausible route is:
Table 2: Optimized Reaction Parameters
| Step | Conditions | Yield |
|---|---|---|
| Pyridine cyclization | InCl3, 50% EtOH, 40°C, ultrasound | 82–95% |
| Sulfanyl substitution | NaOH, dichloroethane, 80°C | 97% |
| Acetamide coupling | Microwave, 300 W, 5 min | 95% |
Challenges and Mitigation
-
Trifluoromethyl Stability : CF3 groups may degrade under strong acidic/basic conditions. Using CF3SO2Na in neutral media mitigates this.
-
Sulfur Oxidation : Thioethers are prone to oxidation. Conducting reactions under inert atmosphere (N2/Ar) preserves integrity.
-
Regioselectivity : MCRs may yield positional isomers. Chromatographic purification or crystallography (as in ) ensures product homogeneity.
Chemical Reactions Analysis
2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibit promising anticancer properties. The compound is hypothesized to act as a potent inhibitor of specific kinases involved in cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including those with mutations in the BRAF and RAS genes, which are commonly associated with melanoma and colorectal cancers .
Inhibition of MEK/ERK Pathway
The compound is believed to interact with the MEK/ERK signaling pathway, which is crucial for cell division and survival. Inhibitors targeting this pathway have been extensively studied for their ability to halt tumor growth. In particular, studies have demonstrated that similar compounds can significantly decrease phosphorylation of ERK1/2, leading to reduced cancer cell proliferation . This mechanism positions this compound as a candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that compounds within this structural class may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of purinergic signaling pathways has been linked to improved outcomes in models of inflammation and organ function, indicating a broader therapeutic scope for these compounds beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:
- Pyridine Ring : Essential for receptor binding and biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Bromophenyl Substitution : Potentially increases potency through enhanced interactions with target proteins.
| Feature | Importance |
|---|---|
| Pyridine Ring | Receptor binding |
| Trifluoromethyl Group | Lipophilicity and stability |
| Bromophenyl Substitution | Potency enhancement |
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of related compounds against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated that concentrations around 0.3 µM effectively inhibited cell growth, demonstrating the potential of these compounds as therapeutic agents in hematological malignancies .
Case Study 2: In Vivo Tumor Models
In vivo studies using xenograft models have shown that similar compounds can inhibit tumor growth significantly when administered orally. For example, dosing at 10 mg/kg led to notable tumor regression in models derived from BRAF mutant lines, highlighting the clinical relevance of targeting the MEK pathway in cancer therapy .
Mechanism of Action
The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, the cyano group can act as an electron-withdrawing group, and the trifluoromethyl group can enhance lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Substituent Variations
The following table highlights key structural and molecular differences between the target compound and analogs:
*Estimated based on analogs.
Key Observations:
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight compared to chlorine (Cl) or fluorine (F) analogs . The bulky bromine may enhance lipophilicity and binding affinity in hydrophobic pockets.
- EWG Combinations: The trifluoromethyl-cyano pairing is conserved across analogs, suggesting a role in electronic modulation and resistance to oxidative degradation .
Anticancer Potential:
Pyridine derivatives with tetrahydronaphthalene moieties (e.g., compounds in ) exhibit anticancer activity via kinase inhibition. The target compound’s 4-bromophenyl and ethoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition .
Receptor Modulation:
The structurally related RTI-7470-44 () acts as a trace amine-associated receptor (TAAR) agonist. The target compound’s ethoxyphenyl group could fine-tune receptor selectivity compared to chlorophenyl or methoxyphenyl analogs .
Physicochemical and Crystallographic Properties
- Bond Lengths : In bromophenyl acetamides, C–Br bonds average 1.89–1.91 Å, slightly longer than C–Cl (1.74–1.76 Å), influencing crystal packing .
- Hydrogen Bonding : The acetamide N–H group participates in intermolecular H-bonds (e.g., N–H···O), stabilizing crystal structures. Ethoxy groups may introduce weak C–H···O interactions .
Biological Activity
The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS No. 618383-54-0) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H17BrF3N3OS
- Molecular Weight : 472.321 g/mol
- Structure : The compound features a pyridine ring with various substituents, including bromine, trifluoromethyl, and ethoxy groups, which may influence its biological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiosemicarbazones have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways . The presence of sulfur in the structure of thiosemicarbazones has been linked to enhanced biological activity compared to their non-sulfur counterparts .
Case Study: In Vitro Anticancer Activity
A study investigated the anticancer effects of various derivatives of pyridine-based compounds, including those similar to our target compound. The results showed that these derivatives could inhibit cell proliferation in several cancer cell lines, suggesting a promising avenue for further research into the anticancer potential of This compound .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on various enzymes, particularly cholinesterases (AChE and BChE). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease.
Inhibition Studies
Research has shown that similar compounds exhibit moderate inhibitory effects on AChE and BChE, with IC50 values ranging from 10 µM to 20 µM depending on the specific structure and substituents present . The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased inhibitory potency.
| Compound Structure | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Reference Compound | 19.2 | 13.2 |
| Target Compound | TBD | TBD |
Antioxidant Activity
The antioxidant properties of related compounds have also been explored. Compounds containing pyridine rings have shown significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
The biological activity of This compound is likely mediated through multiple pathways:
- Caspase Activation : Induction of apoptosis via caspase-dependent pathways.
- Enzyme Inhibition : Competitive inhibition of AChE and BChE through binding interactions influenced by the electron-withdrawing groups.
- Radical Scavenging : Interaction with free radicals to mitigate oxidative damage.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reagent Selection : Use bromine or acetic anhydride as halogenation agents for introducing the bromophenyl group, and employ Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
- Reaction Conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol to isolate high-purity product .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C; ethoxyphenyl protons at δ 6.8–7.2 ppm) .
- IR : Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and sulfanyl (C-S) at ~600–700 cm⁻¹ .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyridine moieties) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinity to enzymes (e.g., kinases or proteases). Focus on the sulfanyl-acetamide moiety as a potential hydrogen-bond donor .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, particularly with the trifluoromethyl group’s hydrophobic interactions .
- QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to correlate substituents (e.g., bromophenyl vs. chlorophenyl) with bioactivity .
Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethoxyphenyl). Introduce electron-withdrawing groups to enhance stability .
- Prodrug Design : Modify the acetamide group with ester linkages to improve bioavailability .
- Species-Specific Profiling : Test in zebrafish or murine models to compare ADME pathways, focusing on renal clearance differences .
Q. How do substituent variations impact the compound’s physicochemical and biological properties?
- Methodological Answer :
- Structural Comparisons :
| Substituent Modification | Effect on logP | Bioactivity Change (IC₅₀) | Source |
|---|---|---|---|
| Trifluoromethyl → Methyl | ↓ 0.8 | 10-fold ↓ kinase inhibition | |
| 4-Bromophenyl → 4-Fluorophenyl | ↓ 0.3 | Improved solubility | |
| Ethoxyphenyl → Methoxyphenyl | ↑ 0.2 | Unchanged cytotoxicity |
- Synthetic Testing : Parallel synthesis of 5–10 analogs with systematic substituent swaps (e.g., halogens, alkyl groups) .
Specialized Methodological Challenges
Q. What experimental approaches resolve ambiguities in reaction mechanisms during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis steps in pyridine ring formation .
- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to identify rate-determining steps (e.g., nucleophilic attack on the cyano group) .
- Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates via LC-MS for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
